

Administration of AMPK Activator 8 in Rodent Models: Application Notes and Protocols

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Compound of Interest

Compound Name: AMPK activator 8

Cat. No.: B15621910

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Introduction

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] As a key therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH), as well as for certain cancers, the development and preclinical evaluation of novel AMPK activators are of significant interest.[1][2][3] This document provides detailed application notes and protocols for the administration of AMPK activators in rodent models, with a specific focus on "**AMPK activator 8**" where data is available, and supplemented with data from other well-characterized AMPK activators as representative examples.

While in vivo administration data for "**AMPK activator 8**" is not extensively available in the public domain, this guide offers a comprehensive framework for its preclinical evaluation based on established methodologies for other compounds in its class.

AMPK Activator 8: In Vitro Activity

"**AMPK activator 8**" has demonstrated potent activation of various AMPK isoforms in vitro. The following table summarizes its half-maximal effective concentrations (EC50).

Isoform	EC50 (nM)
AMPK $\alpha 1\beta 1\gamma 1$	11
AMPK $\alpha 2\beta 1\gamma 1$	27
AMPK $\alpha 1\beta 2\gamma 1$	4
AMPK $\alpha 2\beta 2\gamma 1$	2

(Data sourced from publicly available information.)

Quantitative Data from Rodent Studies with Representative AMPK Activators

The following tables summarize dosages, routes of administration, and observed effects for several well-studied AMPK activators in various rodent models. This data can serve as a valuable starting point for designing in vivo studies with novel AMPK activators like **AMPK activator 8**.

Table 1: Administration of PF-06409577 in Rodent Models

Rodent Model	Dosage	Administration Route	Duration	Key Findings	Reference
C57BL/6J Mice (on 60% kcal fat diet)	100 mg/kg	Oral (p.o.), once daily	42 days	Acute and chronic activation of liver AMPK, reduction in liver and plasma triglycerides.	[4]
ZSF1 Rats	10, 30, or 100 mg/kg	Oral (p.o.), once daily	67 days	Dose-dependent increase in liver AMPK activation, reduction in circulating total cholesterol and liver triglycerides, increase in plasma HDL cholesterol.	[4]

Table 2: Administration of PXL770 in Rodent Models

Rodent Model	Dosage	Administration Route	Duration	Key Findings	Reference
ob/ob Mice	75 mg/kg	Oral gavage, twice daily	5 days	Improved glucose tolerance.	[5]
ob/ob Mice	25 and 50 mg/kg	Oral gavage, twice daily	5 weeks	Decreased HbA1c, plasma triglycerides, free fatty acids, and glycerol levels.	[5]
Diet-induced NASH Mice	Not specified	Not specified	Not specified	Reduced hepatic steatosis, ballooning, inflammation, and fibrogenesis.	[5][6]

Table 3: Administration of A769662 and MK8722 in Mouse Models

Compound	Rodent Model	Dosage	Administration Route	Key Findings	Reference
A769662	db/db Mice	60 mg/kg	Intraperitoneal (i.p.)	Induces glucose uptake.	[7]
MK8722	db/db Mice	30 mg/kg	Intraperitoneal (i.p.)	Induces glucose uptake.	[7]
A769662	ob/ob Mice	Not specified	Not specified	Decreased plasma glucose, body weight gain, and plasma and liver triglyceride levels.	[8]

Experimental Protocols

Protocol 1: Preparation of "AMPK activator 8" for In Vivo Administration

This protocol is based on a standard formulation for novel small molecule compounds for rodent studies.

Materials:

- AMPK activator 8
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- To prepare the dosing solution, first dissolve "**AMPK activator 8**" in DMSO.
- Add PEG300 to the solution and mix thoroughly.
- Add Tween-80 and mix until the solution is homogenous.
- Finally, add the saline to reach the final desired concentration.
- It is recommended to prepare the solution fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: Oral Gavage Administration in Mice

Materials:

- Dosing solution of AMPK activator
- Appropriately sized feeding needle (gavage needle)
- Syringe
- Mouse scale

Procedure:

- Weigh the mouse to determine the correct volume of dosing solution to administer.
- Fill the syringe with the calculated volume of the dosing solution.
- Gently restrain the mouse, ensuring a firm but not restrictive grip.
- Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.

- Slowly administer the dosing solution.
- Withdraw the needle smoothly.
- Monitor the animal for any signs of distress immediately after administration and at regular intervals.

Protocol 3: Intraperitoneal (i.p.) Injection in Mice

Materials:

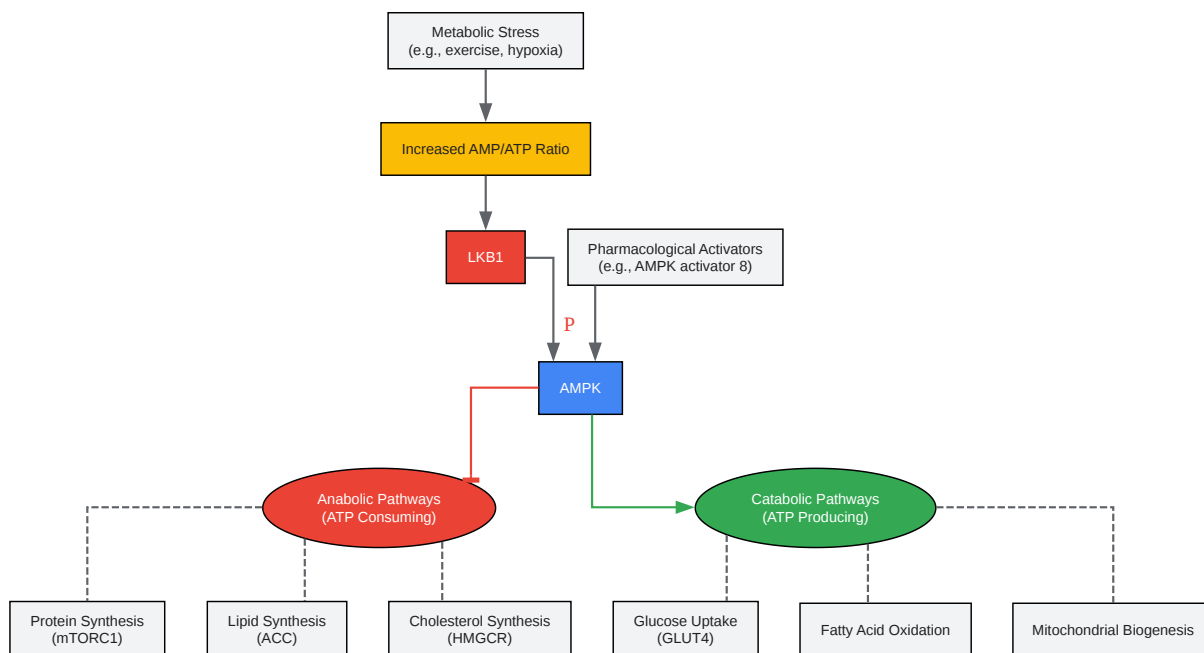
- Dosing solution of AMPK activator
- Sterile syringe and needle (e.g., 25-27 gauge)
- Mouse scale

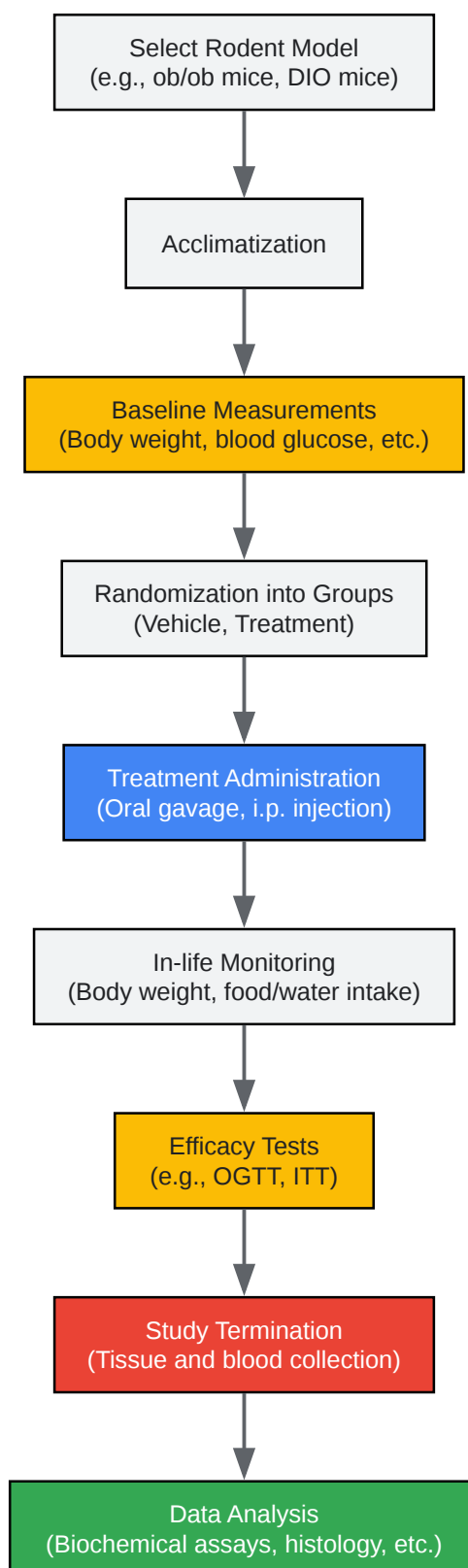
Procedure:

- Weigh the mouse to calculate the required injection volume.
- Draw the calculated volume of the dosing solution into the syringe.
- Position the mouse to expose the lower abdominal area. The injection is typically given in the lower right or left quadrant of the abdomen.
- Lift the skin slightly and insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
- Inject the solution into the peritoneal cavity.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions.

Mandatory Visualizations

AMPK Signaling Pathway





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